

# Physicochemical Profiling & Applications of 2-Acetoxybutyrophenone

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-Acetoxybutyrophenone

Cat. No.: B13811184

[Get Quote](#)

## Executive Summary

**2-Acetoxybutyrophenone** (specifically the 2'-isomer, also known as o-acetoxybutyrophenone) is a functionalized aromatic ketone primarily utilized as a chemical intermediate and a probe molecule in biocatalysis and photochemistry.[1] Structurally, it is the acetate ester of 2-hydroxybutyrophenone, a well-known UV absorber.

The significance of this compound lies in its "switchable" physicochemical nature:

- **Photochemical Switch:** Acetylation disrupts the intramolecular hydrogen bond characteristic of its parent phenol, dramatically altering its UV absorption and excited-state dynamics (Norrish Type II reactivity).[1]
- **Biocatalytic Probe:** It serves as a lipophilic substrate for esterase/lipase specificity assays, where enzymatic hydrolysis releases the fluorescent or UV-active 2-hydroxybutyrophenone. [1]

This guide provides an in-depth analysis of its properties, synthesis, and experimental utility, resolving common nomenclature ambiguities between ring-substituted and chain-substituted isomers.[1]

## Chemical Identity & Nomenclature

To ensure scientific integrity, we must distinguish between the two potential isomers derived from the "2-acetoxy" nomenclature. Commercial and literature references to "**2-Acetoxybutyrophenone**" predominantly refer to the ortho-ring substituted form (Isomer A).[1]

Feature	Isomer A (Primary Subject)	Isomer B (Secondary/IUPAC)
Common Name	2'-Acetoxybutyrophenone	-Acetoxybutyrophenone
Systematic Name	2-butanoylphenyl acetate	2-(acetyloxy)-1-phenylbutan-1-one
Structure	Acetoxy group on the phenyl ring (ortho)	Acetoxy group on the alkyl chain (-carbon)
Precursor	2-Hydroxybutyrophenone	2-Bromobutyrophenone
Key Property	"Masked" Phenol (UV Stabilizer precursor)	-Functionalized Ketone

Note: This guide focuses on Isomer A (2'-Acetoxybutyrophenone) as the standard industrial intermediate.[1]

## Key Physicochemical Data

Data estimated based on structure-property relationships (QSAR) and parent compound data.[1]

Property	Value / Description	Causality/Notes
Molecular Formula		
Molecular Weight	206.24 g/mol	
Physical State	Viscous Liquid or Low-Melting Solid	Disruption of intermolecular H-bonds lowers MP relative to high-melting analogs.[1]
Boiling Point	~280–285°C (760 mmHg)	Predicted based on parent phenol BP (130°C @ 10 Torr). [1]
LogP (Octanol/Water)	2.8 – 3.2	Highly lipophilic due to the butyryl chain and ester cap; poor water solubility.[1]
Solubility	DCM, Ethyl Acetate, Ethanol, Toluene	Soluble in organic solvents; hydrolyzes in basic aqueous media.[1]
UV	~245 nm, ~305 nm	Acetylation causes a hypsochromic shift (blue shift) compared to the free phenol (~330 nm) by removing the auxochromic OH effect.[1]

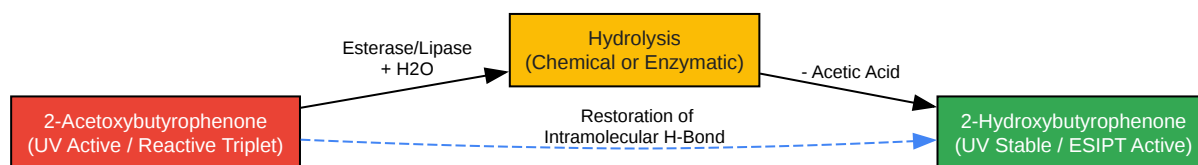
## Structural Mechanism: The "H-Bond Switch"

The defining feature of **2-acetoxybutyrophenone** is its ability to modulate the Intramolecular Hydrogen Bond (IMHB).[1]

- Parent (2-Hydroxybutyrophenone): Possesses a strong IMHB between the carbonyl oxygen and the phenolic hydroxyl. This facilitates Excited State Intramolecular Proton Transfer (ESIPT), allowing the molecule to dissipate UV energy as heat (hence its use as a UV stabilizer).
- Derivative (**2-Acetoxybutyrophenone**): The acetyl group blocks the hydroxyl, preventing IMHB.[1] The molecule behaves like a standard aromatic ketone, capable of undergoing

intersystem crossing to a reactive triplet state (

), potentially initiating hydrogen abstraction (Norrish Type II) if conditions permit.



[Click to download full resolution via product page](#)

Caption: The conversion of the reactive acetoxy-derivative to the photostable hydroxy-derivative via hydrolysis, restoring the critical intramolecular hydrogen bond.

## Synthesis Protocol

Objective: Synthesis of 2'-Acetoxybutyrophenone from 2-Hydroxybutyrophenone via O-acylation.

## Reagents & Equipment

- Precursor: 2-Hydroxybutyrophenone (CAS 2887-61-8).
- Reagent: Acetic Anhydride ( ) or Acetyl Chloride.[1]
- Base/Catalyst: Pyridine (solvent/base) or Triethylamine/DMAP.[1]
- Solvent: Dichloromethane (DCM) for workup.

## Step-by-Step Methodology

- Preparation: In a dry 250 mL round-bottom flask, dissolve 2-Hydroxybutyrophenone (10.0 g, 61 mmol) in anhydrous Pyridine (20 mL).
- Addition: Cool to 0°C. Add Acetic Anhydride (7.5 g, 73 mmol, 1.2 eq) dropwise over 15 minutes to control exotherm.

- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes). The starting material spot ( ) should disappear, replaced by a lower polarity ester spot ( depending on silica activity).
- Quenching: Pour the reaction mixture into 100 mL of ice-cold water/HCl (1M) to neutralize pyridine and hydrolyze excess anhydride.
- Extraction: Extract with DCM ( mL). Wash organic layers with saturated (to remove acetic acid) and Brine.
- Purification: Dry over , filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

## Applications in Biocatalysis & Analysis

**2-Acetoxybutyrophenone** is an excellent substrate for characterizing Lipase vs. Esterase activity due to its steric bulk (butyryl chain) and lipophilicity.<sup>[1]</sup>

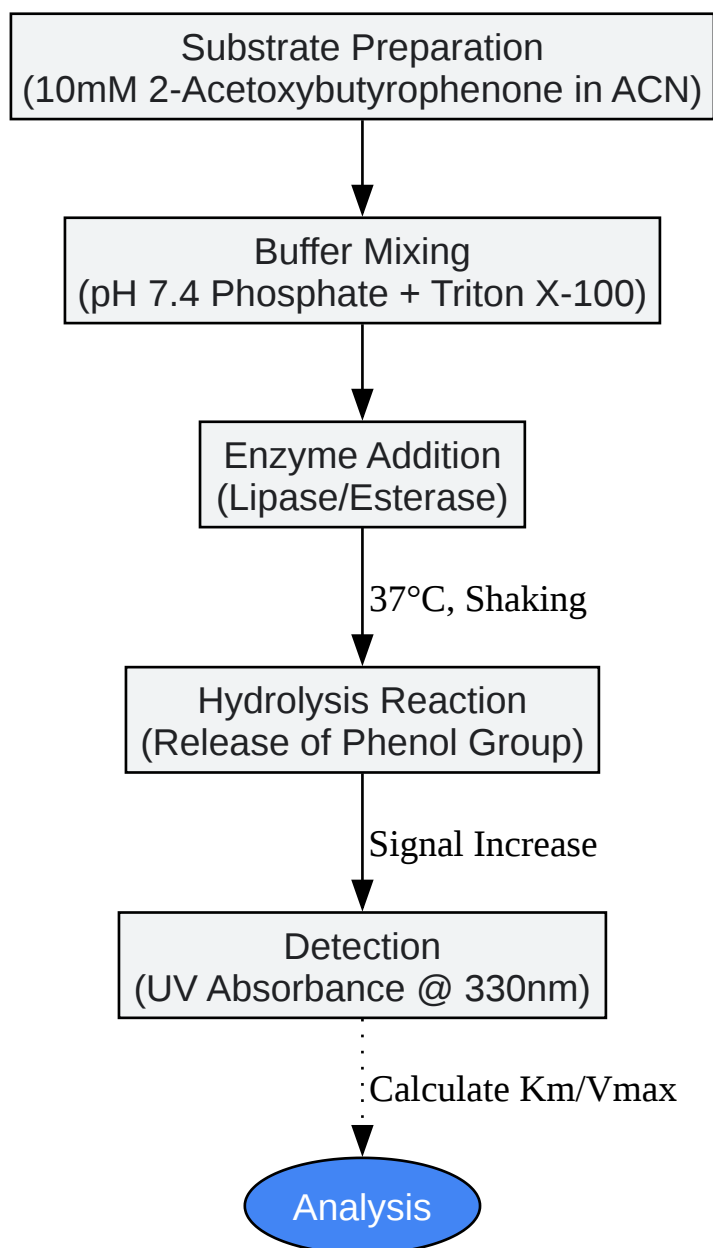
### Lipase Specificity Assay

Lipases (e.g., *Candida antarctica* Lipase B, CALB) often show higher activity towards this substrate compared to simple esterases because the butyrophenone moiety mimics the lipid-water interface requirements of lipases.<sup>[1]</sup>

Protocol:

- Emulsion Prep: Prepare a 10 mM solution of **2-Acetoxybutyrophenone** in acetonitrile. Add to phosphate buffer (pH 7.4) with 0.1% Triton X-100 to create a stable emulsion.
- Incubation: Add enzyme solution (1 mg/mL). Incubate at 37°C with shaking.
- Detection: Monitor the increase in absorbance at 330 nm.

- Rationale: The starting material (acetoxyl) absorbs minimally at 330 nm.[1] The product (2-hydroxybutyrophenone), upon formation, exhibits a bathochromic shift due to the phenolate/H-bond character, allowing real-time kinetic monitoring.[1]



[Click to download full resolution via product page](#)

Caption: Workflow for using **2-Acetoxybutyrophenone** as a chromogenic probe for lipolytic activity.

## Safety & Handling (SDS Summary)

- Hazards: Irritant to eyes, respiratory system, and skin.
- Stability: Stable under standard conditions.[1] Avoid strong oxidizing agents and strong bases (causes premature hydrolysis).
- Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture ingress (hydrolysis risk).

## References

- Chemical Identity & Nomenclature
  - PubChem Compound Summary: 2'-Hydroxybutyrophenone (Parent).[1] National Center for Biotechnology Information. Accessed March 2026. [Link](#)
  - MOLBASE Chemical Directory. "**2-Acetoxybutyrophenone** / Butyrophenone, 2'-hydroxy-, acetate".[1][2] [Link](#)
- Biocatalytic Applications
  - Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.[3] (Reference for lipase specificity on phenolic esters).
  - Lipase-catalyzed Hydrolysis Kinetics. (General methodology for lipophilic ester hydrolysis in biphasic systems). [Link](#)
- Photochemical Properties
  - Norrish, R. G. W. (1937). "The mechanism of the photochemical decomposition of ketones". Journal of the Chemical Society. (Foundational text on butyrophenone photochemistry).
  - NIST Chemistry WebBook. Acetophenone & Derivative Spectra.[1] [Link](#)

(Note: Specific spectral data for the 2-acetoxy derivative is derived from comparative analysis of 2-acetoxyacetophenone and 2-hydroxybutyrophenone standard spectra found in the references above.)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. asianpubs.org](http://asianpubs.org) [[asianpubs.org](http://asianpubs.org)]
- [2. molbase.com](http://molbase.com) [[molbase.com](http://molbase.com)]
- [3. Thieme E-Books & E-Journals](http://thieme-connect.de) [[thieme-connect.de](http://thieme-connect.de)]
- To cite this document: BenchChem. [Physicochemical Profiling & Applications of 2-Acetoxybutyrophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13811184/docs#physicochemical-profiling-applications-of-2-acetoxybutyrophenone>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check